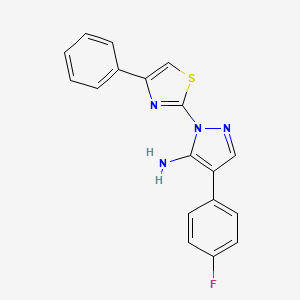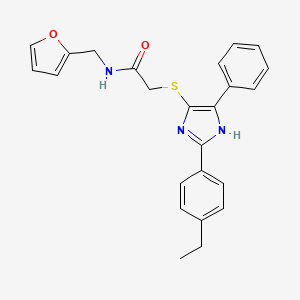![molecular formula C10H7N5S B2889257 3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine CAS No. 1491658-55-9](/img/structure/B2889257.png)
3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a carbonyl chloride to form a carboxamide. This carboxamide is then treated with excess P2S5 in anhydrous toluene to form a carbothioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .Chemical Reactions Analysis
The compound “3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine” can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
These compounds have been shown to possess anti-inflammatory properties . This could make them useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have demonstrated antifungal activity . This suggests potential use in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.
Antitumor Activity
Finally, these compounds have been found to have antitumor activity . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapeutic drugs.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Related compounds have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
It’s worth noting that related compounds have shown to exhibit significant activity against mycobacterium tuberculosis , indicating that they may interact with key enzymes or proteins within this pathogen to exert their effects.
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a similar effect.
Eigenschaften
IUPAC Name |
3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERLLRKLIYSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)


![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)
![3-(3-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2889191.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)


![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)
